molecular formula C45H78O9SSi2 B13146055 3-((2S,5S)-5-(2-((2S,4R,6R)-6-(((2S,3S,4R,5R)-5-((S)-2,3-bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)methyl)-4-methyl-5-methylenetetrahydro-2H-pyran-2-yl)ethyl)-4-methylenetetrahydrofuran-2-yl)propan-1-ol CAS No. 253128-10-8

3-((2S,5S)-5-(2-((2S,4R,6R)-6-(((2S,3S,4R,5R)-5-((S)-2,3-bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)methyl)-4-methyl-5-methylenetetrahydro-2H-pyran-2-yl)ethyl)-4-methylenetetrahydrofuran-2-yl)propan-1-ol

Cat. No.: B13146055
CAS No.: 253128-10-8
M. Wt: 851.3 g/mol
InChI Key: PPPCYASYTNJMTF-VSRPWGLLSA-N
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Description

The compound “3-((2S,5S)-5-(2-((2S,4R,6R)-6-(((2S,3S,4R,5R)-5-((S)-2,3-bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)methyl)-4-methyl-5-methylenetetrahydro-2H-pyran-2-yl)ethyl)-4-methylenetetrahydrofuran-2-yl)propan-1-ol” is a complex organic molecule with multiple stereocenters and functional groups. This compound is likely to be of interest in fields such as medicinal chemistry, organic synthesis, and materials science due to its intricate structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Protection and Deprotection Steps: To protect sensitive functional groups during the synthesis.

    Stereoselective Reactions: To ensure the correct configuration at each stereocenter.

    Coupling Reactions: To join different fragments of the molecule.

Industrial Production Methods

Industrial production of such complex molecules is often challenging and may involve:

    Optimization of Reaction Conditions: To maximize yield and purity.

    Scale-Up Processes: To transition from laboratory-scale synthesis to industrial-scale production.

    Purification Techniques: Such as chromatography and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at various functional groups.

    Reduction: Reduction reactions could be used to modify specific parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at different sites.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

This compound could have various applications, including:

    Medicinal Chemistry: Potential use as a drug candidate or a lead compound in drug discovery.

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target or application. It could involve:

    Binding to Enzymes or Receptors: To modulate their activity.

    Interacting with Biological Pathways: To produce a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Analogous Molecules: With similar functional groups and stereochemistry.

    Structural Isomers: With the same molecular formula but different connectivity.

Uniqueness

The uniqueness of this compound could be highlighted by its specific stereochemistry, functional group arrangement, and potential biological activity.

Properties

CAS No.

253128-10-8

Molecular Formula

C45H78O9SSi2

Molecular Weight

851.3 g/mol

IUPAC Name

3-[(2S,5S)-5-[2-[(2S,4R,6R)-6-[[(2S,3S,4R,5R)-3-(benzenesulfonylmethyl)-5-[(2S)-2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]methyl]-4-methyl-5-methylideneoxan-2-yl]ethyl]-4-methylideneoxolan-2-yl]propan-1-ol

InChI

InChI=1S/C45H78O9SSi2/c1-31-25-35(22-23-39-32(2)26-34(51-39)19-18-24-46)52-40(33(31)3)28-41-38(30-55(47,48)37-20-16-15-17-21-37)43(49-10)42(53-41)27-36(54-57(13,14)45(7,8)9)29-50-56(11,12)44(4,5)6/h15-17,20-21,31,34-36,38-43,46H,2-3,18-19,22-30H2,1,4-14H3/t31-,34+,35+,36+,38+,39+,40-,41+,42-,43-/m1/s1

InChI Key

PPPCYASYTNJMTF-VSRPWGLLSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](O[C@@H](C1=C)C[C@H]2[C@@H]([C@H]([C@H](O2)C[C@@H](CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OC)CS(=O)(=O)C3=CC=CC=C3)CC[C@H]4C(=C)C[C@@H](O4)CCCO

Canonical SMILES

CC1CC(OC(C1=C)CC2C(C(C(O2)CC(CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OC)CS(=O)(=O)C3=CC=CC=C3)CCC4C(=C)CC(O4)CCCO

Origin of Product

United States

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